![molecular formula C23H24ClN3O B2788878 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 2034420-50-1](/img/structure/B2788878.png)

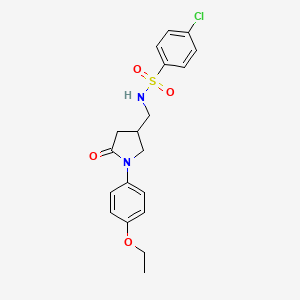

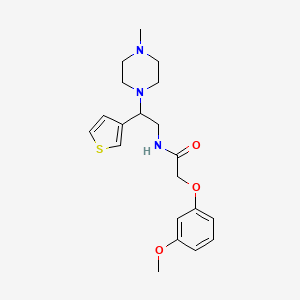

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a pyrrolidine ring, a type of cyclic amine, and is also connected to a cyclopentyl ring via a methanone group .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the presence of the carbonyl group can be confirmed by a sharp peak in the IR spectrum around 1660 cm−1 . The structure can further be confirmed using 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, can undergo a variety of chemical reactions. For instance, the benzimidazole moiety can participate in various types of reactions such as electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. For instance, the presence of the benzimidazole moiety suggests that the compound might exhibit both acidic and basic properties . The exact properties would need to be determined experimentally.科学的研究の応用

Antitumor Activity

Imidazole derivatives have garnered attention for their potential antitumor properties. Researchers have synthesized compounds similar to our target molecule and evaluated their effects on cancer cell lines. These studies explore the compound’s ability to inhibit tumor growth and metastasis . Further investigations could focus on optimizing its antitumor activity and understanding its mechanism of action.

Antiproliferative Effects

The compound’s structure suggests that it may interfere with cellular processes related to proliferation. Investigating its impact on cell division and growth could reveal valuable insights for cancer therapy. Researchers have already explored related conjugates and their antiproliferative activity against human cancer cell lines .

Drug Delivery Systems

The compound’s structural features make it an interesting candidate for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

作用機序

Target of Action

Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, leading to different therapeutic effects .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the structure of the compound and the nature of the target .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of the compound would depend on its specific structure and the organism in which it is administered .

Result of Action

Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives

特性

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O/c24-18-9-7-17(8-10-18)23(12-3-4-13-23)22(28)26-14-11-19(15-26)27-16-25-20-5-1-2-6-21(20)27/h1-2,5-10,16,19H,3-4,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLUKYVPNLXLCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2788802.png)

![9-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788809.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2788812.png)

![N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide](/img/structure/B2788814.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2788816.png)

![3-Methyl-5-[[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2788817.png)